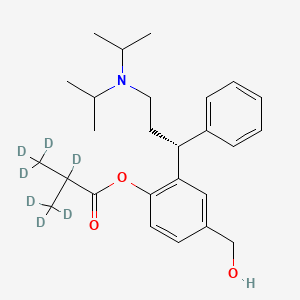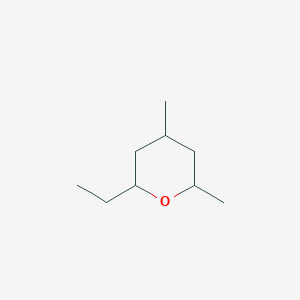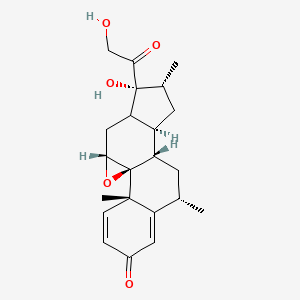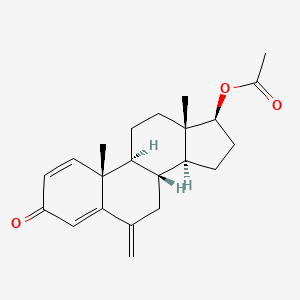
Acetyloxy Exemestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyloxy Exemestane is a derivative of Exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer. Exemestane works by irreversibly binding to the aromatase enzyme, thereby inhibiting the conversion of androgens to estrogens, which is crucial for the growth of certain types of breast cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyloxy Exemestane typically involves the acetylation of Exemestane. The process begins with Exemestane, which is subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the acetyloxy derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Análisis De Reacciones Químicas
Types of Reactions
Acetyloxy Exemestane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Acetyloxy Exemestane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of estrogen-receptor-positive breast cancer. It is also being investigated for its potential in preventing other hormone-dependent cancers.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control laboratories .
Mecanismo De Acción
Acetyloxy Exemestane exerts its effects by irreversibly binding to the active site of the aromatase enzyme. This binding prevents the enzyme from converting androgens to estrogens, thereby reducing the levels of estrogen in the body. The reduction in estrogen levels inhibits the growth of estrogen-receptor-positive breast cancer cells. The molecular targets involved include the aromatase enzyme and estrogen receptors .
Comparación Con Compuestos Similares
Similar Compounds
Anastrozole: A non-steroidal aromatase inhibitor that reversibly binds to the aromatase enzyme.
Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action to Anastrozole.
Formestane: A steroidal aromatase inhibitor similar to Exemestane but with different pharmacokinetic properties .
Uniqueness
Acetyloxy Exemestane is unique due to its irreversible binding to the aromatase enzyme, which leads to permanent inhibition. This characteristic makes it more effective in reducing estrogen levels compared to reversible inhibitors like Anastrozole and Letrozole. Additionally, its steroidal structure allows it to mimic the natural substrate of the enzyme, leading to more efficient inhibition .
Propiedades
Número CAS |
1160599-91-6 |
|---|---|
Fórmula molecular |
C22H28O3 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O3/c1-13-11-16-17-5-6-20(25-14(2)23)22(17,4)10-8-18(16)21(3)9-7-15(24)12-19(13)21/h7,9,12,16-18,20H,1,5-6,8,10-11H2,2-4H3/t16-,17-,18-,20-,21+,22-/m0/s1 |
Clave InChI |
WLKIMCPTBYFJGB-RLZRBERESA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)C=CC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



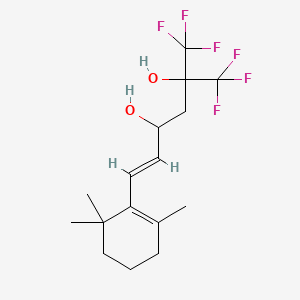
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
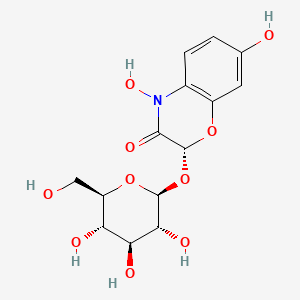
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
